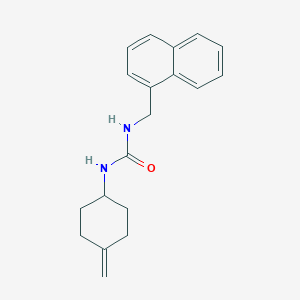

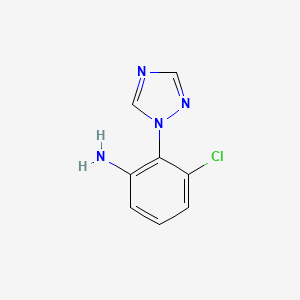

![molecular formula C19H23N7O4S B2962992 2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide CAS No. 2034461-90-8](/img/structure/B2962992.png)

2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on heterocyclic compounds, including triazolo[4,3-a]pyrazines, involves the synthesis and characterization of novel compounds with potential bioactive properties. For instance, a study highlighted the synthesis of bioactive sulfonamide thiazole derivatives, indicating their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research demonstrates the versatility of incorporating sulfonamide-bearing thiazole moieties into heterocyclic frameworks for agricultural applications (Soliman et al., 2020).

Biochemical Impacts

The biochemical impacts of similar compounds have been studied, revealing their potential utility in various fields. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were prepared and found to possess excellent herbicidal activity at low application rates, indicating their potential use in agriculture for controlling unwanted vegetation (Moran, 2003).

Potential Medical Applications

In the medical field, studies on triazolo[4,3-a]pyrazines and related compounds have explored their potential as therapeutic agents. Although the specific compound was not directly mentioned, research into similar compounds has shown promising results. For example, certain pyrazolo[1,5-a]pyrimidine derivatives were synthesized and exhibited anticancer and antimicrobial activities, suggesting the potential for these compounds to be developed into new therapeutic agents (Riyadh et al., 2013).

Antimicrobial Activities

The antimicrobial potential of triazolo[4,3-a]pyrazines and related heterocyclic compounds has been a subject of interest. For instance, new thienopyrimidine derivatives were synthesized and showed pronounced antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Mecanismo De Acción

Target of Action

The compound, 2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . They have been found to inhibit c-Met kinase , a protein that plays a crucial role in cancer cell survival and proliferation .

Mode of Action

The compound interacts with its target, the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell survival and proliferation . The compound’s ability to form specific interactions with different target receptors is due to the hydrogen bond accepting and donating characteristics of its triazolothiadiazine core .

Biochemical Pathways

The inhibition of c-Met kinase by the compound affects various downstream signaling pathways involved in cell survival, proliferation, and differentiation . These pathways include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which play critical roles in cancer progression .

Pharmacokinetics

They are metabolized by the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these factors.

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines . By inhibiting c-Met kinase, it disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to the death of cancer cells .

Análisis Bioquímico

Biochemical Properties

Based on the properties of triazoles, it can be inferred that this compound may interact with a variety of enzymes and receptors . The nature of these interactions would depend on the specific structure of the compound and the biological system in which it is present.

Cellular Effects

Triazoles have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-[4-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]sulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O4S/c1-13-22-23-19-18(21-8-11-26(13)19)25-9-6-14(7-10-25)24-31(28,29)16-4-2-15(3-5-16)30-12-17(20)27/h2-5,8,11,14,24H,6-7,9-10,12H2,1H3,(H2,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOKMLZCKCAUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-Dichlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2962910.png)

![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962912.png)

![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine](/img/structure/B2962915.png)

![2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid](/img/structure/B2962916.png)

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one](/img/structure/B2962921.png)

![3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2962928.png)